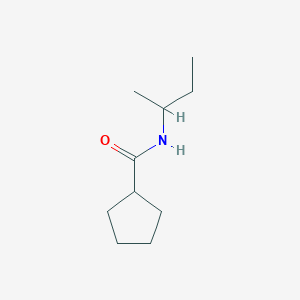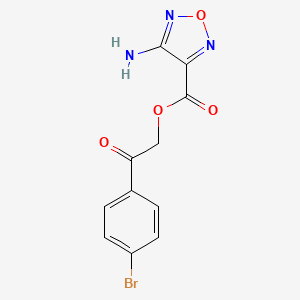
N-(sec-butyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)cyclopentanecarboxamide, also known as BICP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopentanecarboxamide derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)cyclopentanecarboxamide is not yet fully understood. However, it is believed to act by binding to specific sites on ion channels, altering their activity. This binding is thought to be reversible, allowing for the modulation of ion channel activity in a controlled manner.
Biochemical and physiological effects:
N-(sec-butyl)cyclopentanecarboxamide has been found to have several interesting biochemical and physiological effects. It has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium channels and ligand-gated ion channels. This modulation can lead to changes in neuronal excitability, making N-(sec-butyl)cyclopentanecarboxamide a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)cyclopentanecarboxamide in lab experiments is its specificity. It has been found to modulate the activity of specific types of ion channels, allowing for targeted research. However, one of the limitations of using N-(sec-butyl)cyclopentanecarboxamide is its potency. It is a highly potent compound, and care must be taken when handling it to avoid accidental exposure.
Orientations Futures
There are several future directions for research on N-(sec-butyl)cyclopentanecarboxamide. One area of interest is in the development of new therapeutics for neurological disorders. N-(sec-butyl)cyclopentanecarboxamide has shown promise in modulating ion channel activity, and further research could lead to the development of new drugs that target these channels. Another area of interest is in the study of ion channel structure and function. N-(sec-butyl)cyclopentanecarboxamide could be used as a tool to study the structure of ion channels and their interactions with other molecules.
Conclusion:
In conclusion, N-(sec-butyl)cyclopentanecarboxamide is a promising compound with several potential applications in scientific research. Its ability to modulate the activity of ion channels makes it a valuable tool for studying their function, and its specificity allows for targeted research. Further research on N-(sec-butyl)cyclopentanecarboxamide could lead to the development of new therapeutics for neurological disorders and a better understanding of ion channel structure and function.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)cyclopentanecarboxamide can be achieved through a multi-step process involving the reaction of sec-butylamine with cyclopentanone in the presence of a strong base. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Applications De Recherche Scientifique
N-(sec-butyl)cyclopentanecarboxamide has been found to have several potential applications in scientific research. One of the most promising applications is in the study of ion channels. Ion channels are proteins that are responsible for the flow of ions across cell membranes and play a crucial role in many physiological processes. N-(sec-butyl)cyclopentanecarboxamide has been found to modulate the activity of ion channels, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
N-butan-2-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-8(2)11-10(12)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVWRDQBJKCUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-ylcyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)
![4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B6077258.png)
![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)

![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)
![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)

